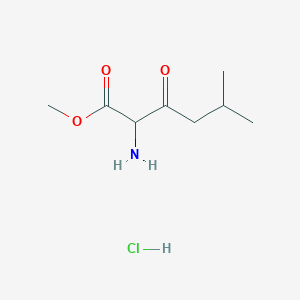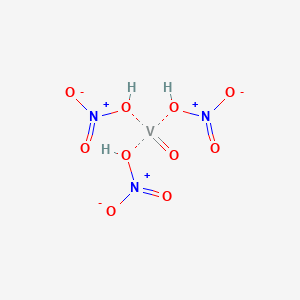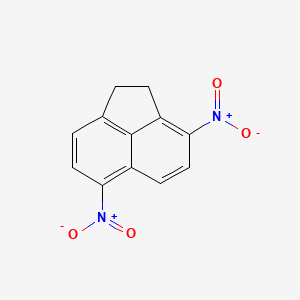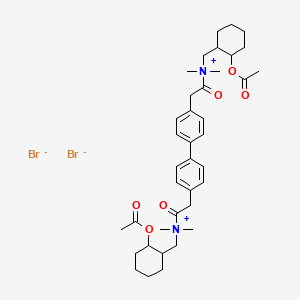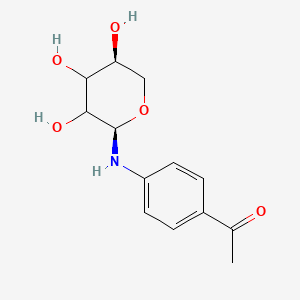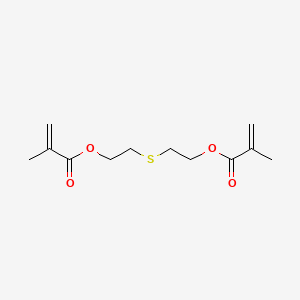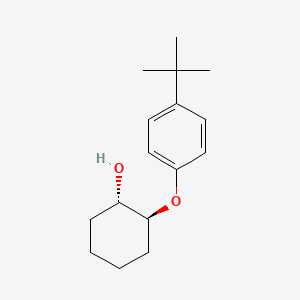
(1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol: is an organic compound with the molecular formula C16H24O2 It is a cyclohexanol derivative where the hydroxyl group is attached to a cyclohexane ring, which is further substituted with a 4-tert-butylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol typically involves the reaction of cyclohexene oxide with sodium p-tert-butylphenoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired trans isomer. The process involves:
- The reaction is conducted in an appropriate solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Cyclohexene oxide: as the starting material.
Sodium p-tert-butylphenoxide: as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products:
Oxidation: Formation of 2-(4-tert-butylphenoxy)cyclohexanone.
Reduction: Formation of 2-(4-tert-butylphenoxy)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an allosteric modulator, enhancing or inhibiting the activity of a receptor in a dose-dependent manner.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-tert-butylphenoxy)cyclohexanol
- Cyclohexanol, 2-(4-(1,1-dimethylethyl)phenoxy)-
- 2-[4-(2-Methyl-2-propanyl)phenoxy]cyclohexanol
Comparison:
- Structural Differences: While these compounds share a similar core structure, variations in the substituents can lead to differences in their chemical and physical properties.
- Unique Properties: (1S-Trans)-2-(4-tert-butylphenoxy)cyclohexanol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C16H24O2 |
|---|---|
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
(1S,2S)-2-(4-tert-butylphenoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
FTIXUILRMBSXNS-GJZGRUSLSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)O[C@H]2CCCC[C@@H]2O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


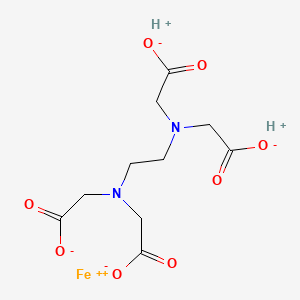
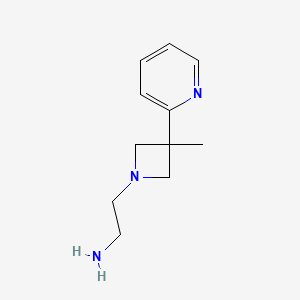
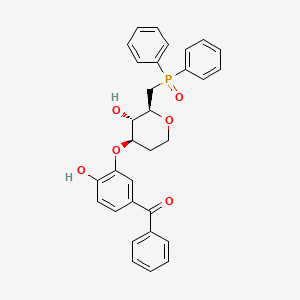
![6-Fluoro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13738379.png)

![Tert-butyl (8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13738397.png)

